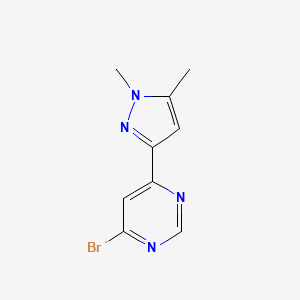

4-bromo-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine

説明

4-bromo-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine is a useful research compound. Its molecular formula is C9H9BrN4 and its molecular weight is 253.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It is known that pyrazole derivatives can interact with their targets in a way that leads to their antileishmanial and antimalarial effects .

Biochemical Pathways

It is known that pyrazole derivatives can affect various biochemical pathways, leading to their diverse pharmacological effects .

Result of Action

It is known that pyrazole derivatives can have potent antileishmanial and antimalarial effects .

生化学分析

Biochemical Properties

4-Bromo-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain kinases, leading to the modulation of phosphorylation processes. Additionally, it can bind to specific receptors on the cell surface, altering signal transduction pathways. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and efficacy in biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can induce apoptosis by activating caspase pathways and inhibiting anti-apoptotic proteins. Furthermore, it can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, it can influence gene expression by interacting with transcription factors and modulating their activity. These molecular interactions are crucial for the compound’s biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including changes in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while at higher doses, it can induce significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can lead to toxic or adverse effects, such as organ damage and altered physiological functions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be actively transported into cells by specific membrane transporters, leading to its accumulation in the cytoplasm or other organelles. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

生物活性

Chemical Structure and Properties

4-Bromo-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine is a heterocyclic compound featuring a bromine atom and a dimethylpyrazole moiety attached to a pyrimidine ring. The molecular formula is , with a molecular weight of approximately 253.11 g/mol. This compound has garnered interest due to its potential therapeutic applications, particularly in medicinal chemistry.

Research indicates that compounds similar to this compound exhibit a range of biological activities, primarily through the inhibition of key enzymes and modulation of signaling pathways. The presence of the pyrazole and pyrimidine rings contributes to its biological efficacy by allowing for interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing the pyrazole ring have been shown to inhibit cell proliferation in various cancer cell lines. In vitro studies demonstrated that certain derivatives exhibited significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values in the micromolar range, indicating their potential as anticancer agents .

Anti-inflammatory Properties

This compound and its analogs have been investigated for their anti-inflammatory properties. A specific study reported that pyrazole derivatives could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The compounds demonstrated an ability to reduce edema in animal models, comparable to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives has also been documented. Research indicated that some compounds showed promising activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanisms appear to involve disruption of bacterial cell wall synthesis .

Enzyme Inhibition

The compound has been noted for its ability to inhibit specific enzymes such as cyclooxygenases (COX) and monoamine oxidases (MAO), which are critical in inflammatory processes and neurotransmitter metabolism, respectively. For example, certain pyrazole derivatives were identified as selective COX-2 inhibitors with superior anti-inflammatory activity compared to traditional NSAIDs .

Study 1: Anticancer Efficacy

In a study published in 2022, researchers synthesized a series of pyrazole derivatives and assessed their anticancer properties against various cell lines. The study found that 4-bromo-substituted pyrazoles exhibited enhanced antiproliferative activity due to increased apoptosis induction in cancer cells .

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of 4-bromo-containing pyrazoles. In vivo experiments demonstrated significant reductions in paw edema in rats treated with these compounds, highlighting their potential as new anti-inflammatory agents .

Table 1: Biological Activities of Pyrazole Derivatives

Table 2: Enzyme Inhibition Profiles

科学的研究の応用

Pharmaceutical Applications

4-Bromo-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine has been investigated for its potential therapeutic properties.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer activity. The incorporation of the pyrazole moiety enhances the compound's ability to inhibit cancer cell proliferation. Studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research suggests that it possesses activity against a range of bacteria and fungi, indicating potential use in treating infections . The mechanism of action is thought to involve disruption of microbial cell membranes or interference with metabolic pathways.

Enzyme Inhibition

Another promising application is the inhibition of specific enzymes that play crucial roles in disease progression. For instance, studies have demonstrated that certain derivatives can inhibit kinases involved in cancer signaling pathways, presenting a novel approach to cancer therapy .

Agrochemical Applications

The unique chemical structure of this compound lends itself to applications in agriculture.

Herbicides

Research has indicated that this compound can serve as a precursor for developing new herbicides. Its ability to inhibit specific plant enzymes can lead to effective weed management strategies without harming crops .

Insecticides

Additionally, modifications of this compound have shown potential as insecticides. The efficacy against pest species could provide an alternative to traditional chemical insecticides, contributing to sustainable agricultural practices .

Material Science Applications

The applications of this compound extend into material science.

Polymer Synthesis

This compound can be utilized in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength. The incorporation of pyrazole and pyrimidine units into polymer backbones can lead to materials suitable for high-performance applications .

Nanomaterials

Furthermore, research is exploring the use of this compound in the development of nanomaterials for drug delivery systems. The ability to functionalize nanoparticles with bioactive compounds could enhance targeting and release profiles in therapeutic applications .

Case Studies

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom at position 4 of the pyrimidine ring undergoes nucleophilic substitution under specific conditions. This reactivity is exploited in cross-coupling reactions and functional group transformations.

Key Findings :

-

Suzuki coupling proceeds efficiently with arylboronic acids due to the electron-withdrawing pyrimidine ring enhancing oxidative addition of palladium .

-

Steric hindrance from the 1,5-dimethylpyrazole group reduces reaction rates in SNAr mechanisms compared to non-substituted analogs .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings, enabling diverse derivatization.

Mechanistic Insights :

-

Buchwald-Hartwig amination requires elevated temperatures (120°C) due to reduced electron density at C4 .

-

Sonogashira coupling benefits from copper co-catalysis to overcome steric limitations.

Pyrazole Ring Functionalization

The 1,5-dimethylpyrazole moiety undergoes selective modifications under controlled conditions.

Limitations :

-

Direct electrophilic substitution on the pyrazole ring is hindered by the dimethyl groups at positions 1 and 5 .

-

Oxidative cleavage of the pyrazole ring occurs under harsh conditions (e.g., KMnO₄, H₂SO₄) .

Tandem Reactions Involving Both Moieties

The compound participates in sequential reactions leveraging both pyrimidine and pyrazole functionalities.

Applications :

Stability and Degradation Pathways

The compound exhibits sensitivity to:

特性

IUPAC Name |

4-bromo-6-(1,5-dimethylpyrazol-3-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN4/c1-6-3-8(13-14(6)2)7-4-9(10)12-5-11-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPDIUKTDQLAFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。